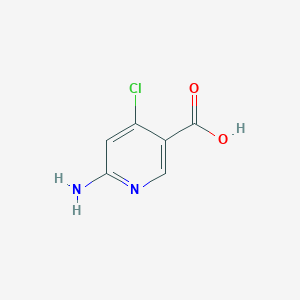

6-Amino-4-chloronicotinic acid

Description

BenchChem offers high-quality 6-Amino-4-chloronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-4-chloronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBLGNNZCHCRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Amino-4-chloronicotinic acid chemical properties

An In-depth Technical Guide to 6-Amino-4-chloronicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyridine ring serves as a privileged scaffold, forming the core of numerous approved therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal building block in drug design. 6-Amino-4-chloronicotinic acid (CAS: 1060808-94-7) is a trifunctional pyridine derivative that presents a compelling platform for the synthesis of novel molecular entities.[1] Possessing a carboxylic acid, an amino group, and a reactive chlorine atom, this compound offers three distinct points for chemical modification. This guide provides a comprehensive overview of its chemical properties, a reasoned approach to its synthesis and analysis, its reactivity profile, and its potential applications for researchers and drug development professionals.

Part 1: Core Physicochemical Properties

The precise arrangement of functional groups on the pyridine ring dictates the molecule's physical and chemical behavior, including its solubility, acidity/basicity, and interaction with biological targets.

Data Summary

| Property | Value | Source(s) |

| IUPAC Name | 6-amino-4-chloropyridine-3-carboxylic acid | [1] |

| CAS Number | 1060808-94-7 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [2] |

| Appearance | Off-white to white solid | [1] |

| Melting Point | Data not available. (See discussion below) | - |

| Boiling Point | 383.1 ± 42.0 °C (Predicted) | - |

| Solubility | Data not available. (See discussion below) | - |

| pKa | Data not available. (See discussion below) | - |

Expert Insights on Physicochemical Properties

-

Solubility: Specific quantitative solubility data is not available. However, based on its functional groups, its solubility profile can be predicted. The presence of both an acidic (carboxylic acid) and a basic (amino, pyridine nitrogen) group makes it amphoteric, suggesting solubility in both acidic and alkaline aqueous solutions.[4] In organic solvents, it is expected to be soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol, especially upon gentle heating. Its solubility in less polar solvents like ethyl acetate or dichloromethane is likely to be low. The related compound 6-Chloronicotinic acid is reported to be soluble in water (2 mg/mL), ethanol, methanol, and DMSO.[5]

-

pKa: No experimental pKa values have been reported. The molecule has three ionizable centers: the carboxylic acid, the amino group, and the pyridine ring nitrogen.

-

The carboxylic acid is expected to be the most acidic group, with an estimated pKa in the range of 3-4, typical for pyridine-3-carboxylic acids.

-

The pyridine ring nitrogen will be basic. The pKa of the pyridinium ion is influenced by the substituents. The electron-donating amino group at C6 would increase its basicity relative to pyridine (pKa ~5.2), while the electron-withdrawing chloro and carboxyl groups at C4 and C3 would decrease it.

-

The exocyclic amino group is also basic. The pKa of the protonated amino group is likely to be in the range of 4-6. The interplay of these groups makes the molecule's net charge and solubility highly pH-dependent, a critical consideration in designing protocols for reactions, purification, and formulation.[6]

-

Part 2: Synthesis and Purification

A robust and reproducible synthetic route is paramount for utilizing any chemical building block. While a specific published procedure for 6-Amino-4-chloronicotinic acid is not available in the searched literature, a logical pathway can be designed based on established transformations of pyridine systems. The following proposed synthesis is based on a strategy of selective functionalization of a dichlorinated pyridine precursor.

Proposed Synthetic Workflow

The proposed route begins with commercially available 4,6-dichloronicotinic acid and proceeds via a selective nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this choice is that the chlorine at the 4-position is generally more activated towards nucleophilic attack than the chlorine at the 6-position due to the electronic influence of the adjacent carboxylic acid and the ring nitrogen.

Caption: Proposed workflow for the synthesis of 6-Amino-4-chloronicotinic acid.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize 6-Amino-4-chloronicotinic acid from 4,6-dichloronicotinic acid.

Methodology Rationale: This protocol employs a nucleophilic aromatic substitution. Aqueous ammonia is used as the nitrogen source. The reaction is performed under pressure at elevated temperatures to overcome the activation energy barrier for the substitution. An acidic workup is required to protonate the carboxylate salt formed under the basic reaction conditions, precipitating the final product.

Materials:

-

4,6-Dichloronicotinic acid (1.0 eq)

-

Aqueous Ammonia (28-30%, large excess, e.g., 20-40 eq)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (for recrystallization)

-

Pressure-rated reaction vessel with magnetic stirring

Procedure:

-

Reaction Setup: In a pressure-rated glass vessel, suspend 4,6-dichloronicotinic acid (e.g., 5.0 g, 1.0 eq) in deionized water (e.g., 20 mL).

-

Addition of Nucleophile: To the suspension, add a large excess of concentrated aqueous ammonia (e.g., 50 mL, ~30 eq).

-

Reaction: Seal the vessel securely. Place it in an oil bath pre-heated to 140-150 °C. Stir the reaction mixture vigorously for 12-24 hours. Self-Validation: Monitor the reaction progress by taking small aliquots (after cooling), acidifying them, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.

-

Cooldown and Workup: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure in a fume hood.

-

Product Precipitation: Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly add concentrated HCl with stirring until the pH is approximately 3-4. The product should precipitate as a solid. The rationale for this pH is to ensure the carboxylic acid is fully protonated while keeping the amino group partially protonated to aid in precipitation and minimize re-dissolution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) to remove ammonium salts, followed by a small amount of cold methanol to aid in drying.

-

Purification: The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of boiling methanol, add water dropwise until the solid just dissolves, and then allow it to cool slowly to room temperature and then in an ice bath to crystallize. Filter the purified solid and dry under vacuum.

Part 3: Chemical Reactivity and Derivatization

The synthetic utility of 6-Amino-4-chloronicotinic acid stems from the distinct reactivity of its three functional groups. This allows for orthogonal chemical strategies, making it a versatile scaffold for building molecular complexity.

-

Carboxylic Acid (C3): This group is a classic handle for forming stable amide or ester linkages. Amide coupling with various amines using standard reagents (e.g., HATU, EDC/HOBt) can introduce diverse side chains, which is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

-

Aromatic Chlorine (C4): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), although it is less activated than a chlorine at the 2- or 6-position. It can be displaced by strong nucleophiles like thiols, alkoxides, or secondary amines under forcing conditions. More powerfully, it is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, or amino substituents, respectively.

-

Amino Group (C6): The exocyclic amino group behaves as a typical aniline-like nucleophile. It can be readily acylated to form amides, sulfonylated to form sulfonamides, or reductively aminated. This site is often used to modulate polarity and introduce hydrogen bond donors.

Caption: Key derivatization pathways for 6-Amino-4-chloronicotinic acid.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Spectral Data Summary

| Technique | Expected Features |

| ¹H NMR | Two singlets in the aromatic region (δ 7.0-8.5 ppm); a broad singlet for the amino (NH₂) protons (δ 5.0-7.0 ppm); a very broad singlet for the carboxylic acid (COOH) proton (δ >12 ppm). All chemical shifts are solvent-dependent. |

| ¹³C NMR | Six distinct carbon signals: ~4 in the aromatic region (δ 100-160 ppm), including two quaternary carbons attached to Cl and NH₂, and one carbonyl carbon signal (δ >165 ppm). |

| FT-IR | Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹); N-H stretches from amino group (~3300-3500 cm⁻¹); C=O stretch from carboxylic acid (~1700 cm⁻¹); C=C and C=N stretches from the aromatic ring (~1450-1600 cm⁻¹); C-Cl stretch (~1000-1100 cm⁻¹). |

| Mass Spec (ESI) | Expected [M+H]⁺ = 173.01; Expected [M-H]⁻ = 171.00. Isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable. |

Standard Analytical Protocols

Objective: To confirm the structure and assess the purity of a synthesized batch of 6-Amino-4-chloronicotinic acid.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom.

-

Methodology:

-

Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar, hydrogen-bonding compounds and for allowing the observation of exchangeable protons (NH₂ and COOH).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Interpretation: Confirm the presence of the expected number of protons and carbons, their chemical shifts, and coupling patterns. The exchangeable protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum, which should result in the disappearance of the NH₂ and COOH signals.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Rationale: FT-IR is used to identify the functional groups present in the molecule.

-

Methodology:

-

Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Place a small amount of the dry, solid powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact and collect the spectrum over a range of 4000-650 cm⁻¹.

-

Data Interpretation: Correlate the observed absorption bands with the expected vibrational frequencies for the O-H, N-H, C=O, C=C, and C-Cl functional groups.[6]

-

3. Mass Spectrometry (MS)

-

Rationale: MS confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Analyze using an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., TOF or Quadrupole).

-

Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Data Interpretation: Verify that the observed mass-to-charge ratio (m/z) matches the calculated exact mass of the protonated or deprotonated molecule. The characteristic 3:1 isotopic pattern for chlorine should be present in the molecular ion cluster.[7]

-

Part 5: Applications in Drug Discovery

While specific drugs derived directly from 6-Amino-4-chloronicotinic acid are not prominent in the searched literature, its structure is highly analogous to scaffolds used in modern drug discovery, particularly in the field of protein kinase inhibitors.[8]

-

Kinase Inhibitor Scaffolds: Many kinase inhibitors utilize a heterocyclic core that makes key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The amino-pyridine motif is a classic hinge-binding element. 6-Amino-4-chloronicotinic acid provides this motif pre-installed. The carboxylic acid at C3 can be used to project a vector into the solvent-exposed region to enhance solubility and properties, while the chlorine at C4 provides a site to introduce larger hydrophobic groups that can occupy the deep hydrophobic pocket of many kinases.[9]

-

Rationale as a Fragment/Building Block: In fragment-based drug discovery (FBDD), small, functionalized molecules like this are valuable starting points. Its three functional groups offer rapid, diverse library synthesis to explore the chemical space around a biological target.

Part 6: Safety and Handling

No specific safety data sheet (SDS) is available for 6-Amino-4-chloronicotinic acid. Therefore, a conservative approach must be taken, treating it as a potentially hazardous and toxic substance based on data from analogous compounds like aminopyridines and chloropyridines.[10]

Potential Hazards:

-

Toxicity: Many aminopyridines are highly toxic if swallowed, inhaled, or absorbed through the skin.[11]

-

Irritation: The compound is expected to be a skin, eye, and respiratory tract irritant.[2]

Protocol for Safe Handling

-

Engineering Controls: All handling of the solid and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile gloves (double-gloving is recommended).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Body Protection: Wear a fully buttoned lab coat.

-

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste material as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

-

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[10]

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

References

-

SD Fine-Chem. (n.d.). 4-aminopyridine Safety Data Sheet. Retrieved from [Link]

-

ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

-

Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). (p-Amino pyridine ) MSDS. Retrieved from [Link]

- Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

-

Ghaffar, A., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. Retrieved from [Link]

-

Xu, Y., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.

-

Angene. (n.d.). 6-amino-4-chloro-pyridine-3-carboxylic acid, min 97%, 100 mg. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

George, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from [Link]

-

Rlavie. (n.d.). 6-Amino-4-Chloronicotinic Acid|CAS 1060808-94-7. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-chloropyridine-2-carboxylic acid. Retrieved from [Link]

-

Zhang, T., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Retrieved from [Link]

Sources

- 1. 6-Amino-4-Chloronicotinic Acid|CAS 1060808-94-7 [rlavie.com]

- 2. 2-Amino-6-chloropyridine-4-carboxylic acid 95 6313-55-9 [sigmaaldrich.com]

- 3. 6-氨基烟酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 6-氯吡啶-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening | MDPI [mdpi.com]

- 7. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. biochemopharma.fr [biochemopharma.fr]

The Synthesis of 6-Amino-4-chloronicotinic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: Navigating the Synthesis of a Key Pharmaceutical Intermediate

6-Amino-4-chloronicotinic acid, with the CAS number 1060808-94-7, is a vital building block in the synthesis of a multitude of pharmacologically active compounds.[1][2] Its unique trifunctionalized pyridine scaffold, featuring an amino group, a chloro substituent, and a carboxylic acid, offers medicinal chemists a versatile platform for structural elaboration. This guide provides an in-depth, technically-focused exploration of a reliable and scalable synthetic route to this important molecule, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that inform each stage of the process. For researchers and professionals in drug development, a thorough understanding of this synthesis is paramount for ensuring the consistent and high-quality production of advanced pharmaceutical intermediates.

I. Strategic Overview of the Synthetic Pathway

The synthesis of 6-Amino-4-chloronicotinic acid (4 ) is most effectively approached through a multi-step sequence commencing with readily available precursors. The chosen strategy hinges on the initial construction of a di-chlorinated nicotinic acid scaffold, followed by a regioselective amination. This approach allows for precise control over the final substitution pattern of the pyridine ring.

The overall synthetic transformation can be visualized as follows:

Caption: A high-level overview of the synthetic route to 6-Amino-4-chloronicotinic acid.

II. Synthesis of the Key Precursor: 4,6-Dichloronicotinic Acid (3)

The cornerstone of this synthetic approach is the preparation of 4,6-dichloronicotinic acid (3 ). This intermediate provides the necessary activated positions for the subsequent selective amination.

A. Step 1: Chlorination of Ethyl 4,6-dihydroxynicotinate (1) to Ethyl 4,6-dichloronicotinate (2)

The synthesis commences with the conversion of the dihydroxy nicotinate ester 1 to its dichloro counterpart 2 . This transformation is a classic example of converting hydroxyl groups on a pyridine ring to chloro substituents, a reaction for which phosphorus oxychloride (POCl₃) is the reagent of choice.

The Causality Behind the Choice of Reagent: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The lone pairs on the nitrogen and oxygen atoms of the pyridine ring in its tautomeric pyridone form attack the electrophilic phosphorus atom of POCl₃. This is followed by a series of intramolecular rearrangements and eliminations, ultimately replacing the hydroxyl groups with chlorine atoms. The ester functionality is generally stable under these conditions.

Experimental Protocol:

-

To a flask equipped with a reflux condenser and a magnetic stirrer, cautiously add phosphorus oxychloride (POCl₃, e.g., 8-10 equivalents).

-

Slowly and portion-wise, add ethyl 4,6-dihydroxynicotinate (1 , 1 equivalent) to the POCl₃ with stirring. The reaction is exothermic and may require external cooling to maintain control.

-

Once the addition is complete, heat the reaction mixture to reflux (typically around 110-120 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

The residue is then quenched by slowly and cautiously pouring it into a mixture of ice and water with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl 4,6-dichloronicotinate (2 ).

B. Step 2: Hydrolysis of Ethyl 4,6-dichloronicotinate (2) to 4,6-Dichloronicotinic Acid (3)

The second step involves the saponification of the ethyl ester 2 to the corresponding carboxylic acid 3 . This is a standard ester hydrolysis reaction, typically carried out under basic conditions.

Experimental Protocol:

-

Dissolve the crude ethyl 4,6-dichloronicotinate (2 ) in a mixture of solvents such as tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH, e.g., 2-3 equivalents), to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete, as monitored by TLC or HPLC.

-

Once the reaction is complete, remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a mineral acid, such as concentrated hydrochloric acid (HCl). This will precipitate the carboxylic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 4,6-dichloronicotinic acid (3 ) as a white to off-white solid.[3]

III. The Core Transformation: Selective Amination of 4,6-Dichloronicotinic Acid (3)

This is the most critical step in the synthesis, where one of the two chlorine atoms is selectively replaced by an amino group. The regioselectivity of this nucleophilic aromatic substitution (SNAr) reaction is governed by the electronic properties of the pyridine ring.

Mechanistic Rationale for Regioselectivity: The pyridine nitrogen and the carboxylic acid group at the 3-position are both electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. The electron-withdrawing nature of these groups has a more pronounced effect on the ortho (2 and 4) and para (6) positions. In the case of 4,6-dichloronicotinic acid, the 6-position is para to the ring nitrogen, and the 4-position is ortho. Generally, in such systems, the 6-position is more activated towards nucleophilic attack. This inherent electronic preference allows for the selective amination at the C6 position.

Caption: The selective amination of 4,6-dichloronicotinic acid to yield the final product.

Experimental Protocol:

-

In a high-pressure reaction vessel, place 4,6-dichloronicotinic acid (3 , 1 equivalent).

-

Add a significant excess of an ammonia source, such as concentrated aqueous ammonia or a solution of ammonia in methanol. The use of a sealed vessel is necessary to maintain the concentration of ammonia and to allow for heating above its boiling point.

-

Seal the vessel and heat the reaction mixture to a temperature in the range of 120-150 °C for several hours (e.g., 6-12 hours). The reaction progress should be carefully monitored by HPLC.

-

After the reaction is complete, cool the vessel to room temperature and cautiously vent any excess pressure.

-

Transfer the reaction mixture to a beaker and acidify with an acid such as acetic acid or dilute hydrochloric acid to a pH where the product precipitates (the isoelectric point).

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by filtration, wash with cold water and a small amount of a suitable organic solvent like ethanol to remove impurities.

-

Dry the product under vacuum to yield 6-amino-4-chloronicotinic acid (4 ).

IV. Purification and Characterization

The purity of the final product is critical for its use in pharmaceutical synthesis. Recrystallization is a common and effective method for purifying 6-amino-4-chloronicotinic acid.

Purification Protocol:

-

Dissolve the crude 6-amino-4-chloronicotinic acid in a minimal amount of a hot solvent system, such as a mixture of ethanol and water or methanol.

-

If necessary, treat the hot solution with activated carbon to remove colored impurities.

-

Hot filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization:

The identity and purity of the synthesized 6-amino-4-chloronicotinic acid should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Appearance | Off-white to white solid[2] |

| Storage | 2-8°C[2] |

Spectroscopic data is essential for unequivocal structure elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the substitution pattern on the pyridine ring. The spectrum of 6-amino-4-chloronicotinic acid is expected to show distinct signals for the two aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

V. Safety Considerations

Throughout the synthesis, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. All reactions should be conducted in a well-ventilated fume hood.

-

Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care.

-

Strong Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive and should be handled with caution.

-

High-Pressure Reactions: The amination step is performed under pressure and requires a suitable high-pressure reactor and adherence to all safety protocols for such equipment.

VI. Conclusion

The synthesis of 6-amino-4-chloronicotinic acid presented herein is a robust and logical pathway that proceeds through well-understood chemical transformations. By carefully controlling the reaction conditions at each stage, particularly during the selective amination, high yields of the desired product can be achieved. This guide provides the necessary detail and rationale to empower researchers and drug development professionals to confidently produce this valuable pharmaceutical intermediate.

References

-

The Chemistry Behind 4,6-Dichloronicotinic Acid: Synthesis & Applications. (URL: [Link])

-

6-Amino-4-Chloronicotinic Acid|CAS 1060808-94-7. (URL: [Link])

-

Regioselective 2-Amination of Polychloropyrimidines. (URL: [Link])

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (URL: [Link])

-

4,6-Dichloronicotinic acid Seven Chongqing Chemdad Co. ,Ltd. (URL: [Link])

-

The Critical Role of 4,6-Dichloronicotinic Acid in Modern Synthesis. (URL: [Link])

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (URL: [Link])

-

6-Chloronicotinic acid | C6H4ClNO2 | CID 79222. (URL: [Link])

-

6-Amino-4-Chloronicotinic Acid|CAS 1060808-94-7. (URL: [Link])

-

Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF. (URL: [Link])

-

Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (URL: [Link])

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (URL: [Link])

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (URL: [Link])

- CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (URL: )

- CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid. (URL: )

-

MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. (URL: [Link])

-

Synthesis of 6-chloronicotinic acid. (URL: [Link])

-

Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols | Request PDF. (URL: [Link])

-

Study on synthesis of 4-Aminonicotinic acid. (URL: [Link])

- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. (URL: )

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (URL: [Link])

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: [Link])

-

Concerted Nucleophilic Aromatic Substitutions. (URL: [Link])

-

6-Chloronicotinic acid - Optional[FTIR] - Spectrum. (URL: [Link])

-

6-Aminonicotinic acid - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

-

C-13 CPMAS NMR and DFT calculations of anthocyanidins | Request PDF. (URL: [Link])

-

Hydrolysis of 2-substituted 4,6 dichloro-1,3,5-triazines. (URL: [Link])

-

Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds. (URL: [Link])

-

18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (URL: [Link])

- CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid. (URL: )

-

Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. (URL: [Link])

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (URL: [Link])

-

Advanced Organic Module | English | Green Chemistry. (URL: [Link])

-

C2-Selective SNH Amination of Pyrimidines through Selective Iminium Formation. (URL: [Link])

-

Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia. (URL: [Link])

-

18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. (URL: [Link])

-

Reactions of Aromatics:EAS and Beyond - Part 3 of 3 Exam Prep | Practice Questions & Video Solutions. (URL: [Link])

-

Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2-pyridine .... (URL: [Link])

Sources

biological activity of 6-Amino-4-chloronicotinic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Amino-4-chloronicotinic Acid Derivatives

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous pharmacologically active compounds. Among these, the 6-Amino-4-chloronicotinic acid scaffold has emerged as a versatile platform for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core structure. We delve into the specific anticancer and antimicrobial properties exhibited by these compounds, supported by quantitative data from in vitro studies. Detailed experimental protocols for key biological assays are provided to ensure methodological reproducibility. Furthermore, this guide explains the causal mechanisms behind the observed activities, such as the inhibition of tubulin polymerization and interactions with key bacterial enzymes, offering a foundation for future drug design and development efforts.

The 6-Amino-4-chloronicotinic Acid Scaffold: A Privileged Structure

The 6-Amino-4-chloronicotinic acid molecule serves as a foundational building block in synthetic chemistry.[1][2][] Its structure is characterized by a pyridine ring substituted with an amino group at the 6-position, a chlorine atom at the 4-position, and a carboxylic acid at the 3-position (nicotinic acid). This strategic arrangement of functional groups offers multiple reactive sites for chemical modification, allowing for the creation of diverse molecular libraries.

-

Amino Group (C6): Acts as a key nucleophile or a point for amide bond formation, enabling linkage to various side chains and pharmacophores.

-

Chloro Group (C4): Functions as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, permitting the introduction of a wide array of substituents.[4]

-

Carboxylic Acid Group (C3): Allows for esterification or amidation, providing another avenue for derivatization to modulate properties like solubility, cell permeability, and target binding.

The inherent reactivity and geometric constraints of this scaffold make it an excellent starting point for designing molecules with specific three-dimensional conformations tailored for biological targets.

Synthetic Strategies for Derivatization

The generation of diverse libraries from the 6-Amino-4-chloronicotinic acid core relies on established and robust organic chemistry principles. The primary challenge often involves selectively reacting one functional group while preserving others, necessitating the use of protecting groups or carefully chosen reaction conditions.

General Synthetic Workflow

A common strategy involves first protecting the highly reactive carboxylic acid, typically by converting it to a methyl or ethyl ester.[4] This prevents unwanted side reactions while modifications are made at the C4 or C6 positions. Following derivatization, the ester can be hydrolyzed back to the carboxylic acid if required for the final compound's activity.

Caption: Pathway of tubulin inhibition leading to apoptosis.

3.1.2 In Vitro Efficacy

The potency of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference |

| Amide-based TMP Hybrids | HepG2 (Liver Cancer) | 0.65 - 0.92 | [5] |

| α-Phthalimido Chalcones | MCF-7 (Breast Cancer) | 1.88 | [5] |

| Naphthothiazolo-pyrimidines | MCF-7, A549, HCT-116 | Micromolar Range | [5] |

| Pyrimidodiazepines | Leukemia, Colon, Melanoma | 0.622 - 1.81 | [6] |

This table summarizes data from multiple studies showcasing the broad applicability and high potency of nicotinic acid-based derivatives.

Antimicrobial Activity

The structural versatility of this scaffold has also been leveraged to develop potent antimicrobial agents. Derivatives have shown activity against a range of pathogens, including drug-resistant strains.

3.2.1 Antibacterial Profile

Studies have shown that derivatives, such as certain nicotinonitrile compounds, exhibit activity against both Gram-positive and Gram-negative bacteria. [7]The mechanism often involves the inhibition of essential bacterial processes. For example, some nicotinic acid acylhydrazones have demonstrated promising activity against Staphylococcus aureus (including MRSA) and Bacillus subtilis. [8]

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Nicotinic Acid Acylhydrazones | S. epidermidis ATCC 12228 | 1.95 | [8] |

| Nicotinic Acid Acylhydrazones | S. aureus ATCC 43300 (MRSA) | 7.81 | [8] |

| 3-Acetyl-1,3,4-oxadiazolines | B. subtilis ATCC 6633 | 7.81 | [8] |

| 3-Acetyl-1,3,4-oxadiazolines | S. aureus ATCC 6538 | 7.81 | [8] |

| Nitrofuran Derivatives | S. aureus, A. baumannii | Variable | [9]|

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

3.2.2 Antifungal Activity

In addition to antibacterial effects, some derivatives have been screened for antifungal properties. For instance, 3-acetyl-1,3,4-oxadiazoline derivatives showed good activity against Candida albicans, a common human fungal pathogen. [8]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of biological findings, standardized assays are critical. The following are step-by-step protocols for evaluating the cytotoxic and antimicrobial activities described in this guide.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Purpose: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth). [10]The results can be confirmed by measuring the optical density at 600 nm.

Future Perspectives and Conclusion

The 6-Amino-4-chloronicotinic acid scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. The derivatives explored in this guide demonstrate potent and varied biological activities, particularly in the realms of oncology and microbiology.

Emerging Trends:

-

Hybrid Molecules: The design of hybrid molecules that combine the nicotinic acid core with other known pharmacophores is a promising strategy to enhance potency and overcome drug resistance. [5]* Targeted Delivery: Conjugating these potent molecules to targeting ligands (e.g., antibodies, peptides) could improve their therapeutic index by increasing accumulation in diseased tissues while minimizing exposure to healthy cells.

-

Exploring New Targets: While tubulin and HDACs are validated targets, computational and screening efforts may uncover novel biological targets for this class of compounds.

References

- A novel series of amides based TMP moiety was designed, synthesized and evaluated for their antiproliferative as well as enzyme inhibition activity. ResearchGate.

- Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity.

- 1060808-94-7|6-Amino-4-chloronicotinic acid|BLD Pharm. BLD Pharm.

- (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate.

- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles.

- 6-Chloronicotinic acid | 5326-23-8. ChemicalBook.

- 6-Amino-4-Chloronicotinic Acid|CAS 1060808-94-7. Rlavie.

- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central.

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.

- Synthesis of 6-chloronicotinic acid. PrepChem.com.

- CAS 1060808-94-7 6-Amino-4-chloronicotinic acid. BOC Sciences.

- 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222. PubChem.

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.

Sources

- 1. 1060808-94-7|6-Amino-4-chloronicotinic acid|BLD Pharm [bldpharm.com]

- 2. 6-Amino-4-Chloronicotinic Acid|CAS 1060808-94-7 [rlavie.com]

- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

6-Amino-4-chloronicotinic acid mechanism of action

An In-Depth Technical Guide on the Significance and Mechanistic Implications of 6-Amino-4-chloronicotinic Acid in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 6-Amino-4-chloronicotinic acid, moving beyond its identity as a chemical intermediate to explore the mechanistic landscape of the potent therapeutic agents derived from it. For researchers, scientists, and drug development professionals, understanding the journey from this foundational scaffold to a targeted inhibitor is paramount for innovation.

Executive Summary: A Pivotal Scaffold in Kinase Inhibitor Synthesis

6-Amino-4-chloronicotinic acid is not recognized for its own direct biological mechanism of action. Instead, its profound importance in medicinal chemistry lies in its role as a key structural precursor for the synthesis of highly specific and potent kinase inhibitors. Its inherent chemical functionalities—a pyrimidine ring, an amino group, and a reactive chlorine atom—provide a versatile platform for constructing complex molecules that can precisely target the ATP-binding pockets of various kinases. This guide will dissect the mechanism of action of the downstream products synthesized from this critical intermediate, offering a more practical and mechanistically relevant perspective for drug development professionals.

The Strategic Importance of the Aminopyridine Core

The 6-amino-4-chloronicotinic acid scaffold is particularly valuable for developing Type I kinase inhibitors, which bind to the active conformation of the kinase in the ATP-binding site. The aminopyridine core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif that connects the N- and C-lobes of the kinase domain. This interaction is a cornerstone of achieving high-affinity binding and is a common feature in many FDA-approved kinase inhibitors. The strategic placement of the amino group and the chloro-substituent allows for synthetic diversification to optimize potency, selectivity, and pharmacokinetic properties.

Case Study: Targeting Bruton's Tyrosine Kinase (BTK)

A prominent example of compounds synthesized using 6-Amino-4-chloronicotinic acid derivatives are potent inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a crucial non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, making it a high-value target for B-cell malignancies and autoimmune diseases.

The BTK Signaling Pathway

Upon BCR activation, BTK is recruited to the plasma membrane and subsequently phosphorylated, leading to its full activation. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which triggers a cascade of intracellular signals culminating in B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various lymphomas and leukemias.

Caption: The BTK signaling cascade initiated by BCR activation.

Mechanism of Inhibition

Inhibitors derived from 6-Amino-4-chloronicotinic acid are designed to compete with ATP for binding to the catalytic site of BTK. The aminopyridine core establishes the critical hinge-binding interactions, while modifications at the 4-position (originally bearing the chlorine) and the carboxylic acid group are used to extend into other regions of the ATP pocket, enhancing potency and selectivity against other kinases. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation and activation of BTK, effectively shutting down the downstream signaling cascade and inducing apoptosis in malignant B-cells.

Experimental Validation: Protocols for Assessing Kinase Inhibition

The development of potent and selective kinase inhibitors requires rigorous experimental validation. Below are representative protocols for key assays used to characterize inhibitors targeting kinases like BTK.

In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol Steps:

-

Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant human BTK), the substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP at its Km concentration.

-

Inhibitor Titration: Add the test compound (synthesized from 6-Amino-4-chloronicotinic acid) across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, and then catalyze the conversion of luciferin to light by Ultra-Glo™ Luciferase. Incubate for 30 minutes.

-

Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Protocol Steps:

-

Cell Plating: Seed a B-cell lymphoma cell line (e.g., TMD8) that is dependent on BTK signaling into a 96-well plate at a predetermined density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the BTK inhibitor.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well in an amount equal to the culture medium volume.

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Reading: Record the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Data Summary

| Assay Type | Endpoint Measured | Key Parameter | Typical Value for Potent Inhibitor |

| In Vitro Kinase Assay | ADP Production (Luminescence) | IC₅₀ | < 10 nM |

| Cellular Proliferation | ATP Levels (Cell Viability) | GI₅₀ | < 100 nM |

Conclusion

While 6-Amino-4-chloronicotinic acid may not possess a direct mechanism of action, its role as a foundational scaffold is indispensable for the creation of targeted therapies. The insights provided in this guide demonstrate that a deep understanding of the downstream applications and the mechanisms of the final drug products is crucial for drug development professionals. The ability to leverage such versatile chemical intermediates is a testament to the synergy between synthetic chemistry and molecular biology in the ongoing quest for more effective and selective medicines.

References

-

WO2013010868A1 - N-(3-(5-((4-(aminomethyl)-6-chloro-5-((4-isopropyl-1-methyl-1h-pyrazol-5-yl)amino)pyri midin-2-yl)amino)-1-methyl-1h-pyrazol-4-yl)phenyl)acrylamide and related compounds as btk inhibitors - Google Patents.

-

WO2014161638A1 - Pyrazolylamino-pyrimidinyl-diamino-phenyl-acrylamides as btk-inhibitors - Google Patents.

spectroscopic data for 6-Amino-4-chloronicotinic acid (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Amino-4-chloronicotinic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 6-Amino-4-chloronicotinic acid (CAS: 1060808-94-7), a key building block in modern medicinal chemistry and drug development. For researchers and scientists, unambiguous structural confirmation is the bedrock of reliable and reproducible results. This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the positive identification and quality assessment of this compound.

The molecular structure of 6-Amino-4-chloronicotinic acid, with its distinct arrangement of amino, chloro, and carboxylic acid functional groups on a pyridine core, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its application in complex organic synthesis.

Molecular Structure of 6-Amino-4-chloronicotinic acid

Caption: Molecular structure of 6-Amino-4-chloronicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can assemble a detailed structural map.

Expertise & Experience: The Rationale Behind the NMR Experiment

For a molecule like 6-Amino-4-chloronicotinic acid, which possesses both acidic (carboxylic acid) and basic (amino, pyridine nitrogen) functionalities, the choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is an ideal choice for several reasons.[1][2] Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds helps to resolve the signals from the exchangeable protons of the -NH₂ and -COOH groups, which often appear as broad, well-defined singlets.[1] A standard 400 MHz or higher field spectrometer is recommended to achieve optimal signal dispersion, which is crucial for resolving the coupling patterns of the aromatic protons.

Experimental Protocol: A Self-Validating System for NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Amino-4-chloronicotinic acid in 0.6-0.7 mL of DMSO-d6. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to set the chemical shift scale to 0 ppm, though modern spectrometers can reference the residual solvent peak.[1]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Employ a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

Data Presentation & Interpretation

The expected NMR data provides a clear structural fingerprint of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for 6-Amino-4-chloronicotinic acid in DMSO-d6

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale for Chemical Shift |

| H-2 | ~8.0-8.2 (s) | ~148-150 | Adjacent to pyridine nitrogen and deshielded by the carboxylic acid group. |

| H-5 | ~6.5-6.7 (s) | ~108-110 | Shielded by the strong electron-donating amino group at C-6. |

| -NH₂ | ~6.0-7.0 (br s) | N/A | Broad signal due to quadrupole effects and exchange; chemical shift is concentration-dependent. |

| -COOH | ~12.0-13.0 (br s) | ~165-168 | Highly deshielded acidic proton, signal is often broad. |

| C-2 | N/A | ~148-150 | Aromatic carbon adjacent to nitrogen. |

| C-3 | N/A | ~120-125 | Carbon bearing the carboxylic acid group. |

| C-4 | N/A | ~155-158 | Deshielded due to the direct attachment of the electronegative chlorine atom. |

| C-5 | N/A | ~108-110 | Shielded by the electron-donating amino group. |

| C-6 | N/A | ~160-163 | Carbon bearing the amino group, significantly deshielded. |

Note: The predicted values are based on established principles of NMR spectroscopy and data from analogous structures. Experimental values may vary slightly.[3][4][5][6][7]

Interpretation:

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring. The downfield shift of H-2 is due to the anisotropic effect of the neighboring nitrogen and carboxylic acid, while the upfield shift of H-5 is a direct consequence of the electron-donating effect of the amino group. The broad singlets for the amino and carboxylic acid protons are characteristic features.[4]

-

¹³C NMR: Six distinct signals are expected, one for each carbon atom, confirming the asymmetry of the molecule. The carbonyl carbon of the carboxylic acid is the most downfield signal. The carbons directly attached to electronegative atoms (C-4 to Cl and C-6 to N) are also significantly downfield. Conversely, C-5 is shifted upfield due to the shielding effect of the amino group.[3][5][6]

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies.

Expertise & Experience: The Rationale Behind the IR Experiment

For a solid crystalline sample like 6-Amino-4-chloronicotinic acid, the primary goal is to obtain a high-quality spectrum free from scattering effects. The Potassium Bromide (KBr) pellet method is a classic and reliable technique for this purpose.[8][9] It involves intimately grinding the sample with dry KBr powder and pressing the mixture into a transparent pellet. KBr is used because it is transparent in the typical mid-IR range (4000-400 cm⁻¹).[10] An alternative, modern approach is Attenuated Total Reflectance (ATR), which requires minimal sample preparation and involves simply pressing the solid sample against a high-refractive-index crystal.[8]

Experimental Protocol: A Self-Validating System for IR Acquisition (KBr Method)

-

Sample Preparation: Finely grind 1-2 mg of the sample with an agate mortar and pestle.[8]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr and continue grinding until the mixture is a homogenous, fine powder.[8]

-

Pellet Formation: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[8][9]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Record the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted.

Data Presentation & Interpretation

The IR spectrum will display characteristic absorption bands corresponding to the molecule's functional groups.

Table 2: Characteristic IR Absorption Bands for 6-Amino-4-chloronicotinic acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) |

| ~1700 - 1680 | C=O Stretch | Carboxylic Acid (C=O) |

| ~1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| ~1600 - 1450 | C=C and C=N Ring Stretching | Aromatic Pyridine Ring |

| ~1300 - 1200 | C-O Stretch | Carboxylic Acid |

| ~850 - 750 | C-Cl Stretch | Aryl Chloride |

Note: Wavenumbers are approximate and based on standard functional group correlation tables. The presence of hydrogen bonding can cause significant broadening and shifts.[11]

Interpretation: The IR spectrum provides compelling evidence for the key functional groups. The broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[11] Superimposed on this will be the sharp N-H stretching bands of the primary amine group around 3400-3200 cm⁻¹.[11] A strong, sharp absorption around 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group. Finally, multiple peaks in the 1600-1450 cm⁻¹ "fingerprint" region confirm the aromatic pyridine backbone.

IR Spectroscopy Workflow

Caption: Workflow for IR spectroscopic analysis via the KBr method.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable clues about the molecule's structure.

Expertise & Experience: The Rationale Behind the MS Experiment

The choice of ionization method is crucial. For determining the molecular weight with high confidence, a soft ionization technique like Electrospray Ionization (ESI) is preferred, as it typically keeps the molecule intact, showing a strong signal for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. For structural elucidation, Electron Ionization (EI) is more suitable.[12] EI is a high-energy technique that causes extensive fragmentation of the molecule.[13] The resulting fragmentation pattern is reproducible and acts like a molecular fingerprint, helping to confirm the structure of the core and the nature of its substituents.[14]

Experimental Protocol: A Self-Validating System for MS Acquisition (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe, and vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺•).[13]

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.[13][14]

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Presentation & Interpretation

The mass spectrum reveals the molecular weight and key structural fragments.

Table 3: Predicted Mass Spectrometry Data for 6-Amino-4-chloronicotinic acid

| m/z Value | Proposed Ion/Fragment | Significance |

| 174 / 172 | [M]⁺• | Molecular Ion Peak. The presence of two peaks with a ~1:3 intensity ratio is the definitive signature of a chlorine atom. |

| 128 / 126 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. The chlorine isotopic pattern remains. |

| 137 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 92 | [M - Cl - COOH]⁺ | Loss of both the chlorine and carboxylic acid groups, leaving the aminopyridine core. |

Note: The molecular formula is C₆H₅ClN₂O₂. The exact mass is 172.0094 g/mol .[]

Interpretation: The most critical feature of the mass spectrum is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks at m/z 172 (for the ³⁵Cl isotope) and m/z 174 (for the ³⁷Cl isotope), with a characteristic relative intensity of approximately 3:1.[16] This isotopic signature is irrefutable evidence for the presence of one chlorine atom in the molecule.

The fragmentation pattern provides further structural validation. Common fragmentation pathways for aromatic carboxylic acids include the loss of the -COOH group (a mass loss of 45 Da).[16] Another expected fragmentation is the loss of the chlorine atom (a mass loss of 35 or 37 Da). The observation of these fragments strongly supports the proposed structure.[17]

Mass Spectrometry Analysis Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a rigorous and unequivocal structural characterization of 6-Amino-4-chloronicotinic acid. NMR spectroscopy defines the carbon-hydrogen framework and the precise location of substituents. IR spectroscopy confirms the presence of the essential amino, carboxylic acid, and aryl chloride functional groups. Finally, mass spectrometry verifies the molecular weight and elemental composition, with the chlorine isotopic pattern serving as a definitive marker. Together, these techniques form a self-validating analytical system that ensures the identity, purity, and quality of this important chemical intermediate for all research and development applications.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Available at: [Link]

- Journal of Chemical Education. (1999). Sampling Technique for Organic Solids in IR Spectroscopy.

-

Scribd. (n.d.). IR Sample Preparation Techniques. Available at: [Link]

- Unknown. (n.d.).

-

ResearchGate. (n.d.). 13C-NMR spectrum of (4). Available at: [Link]

- The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Available at: [Link]

-

PubChem. (n.d.). 5-Aminonicotinic Acid. Available at: [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000448). Available at: [Link]

-

PubChem. (n.d.). 6-Aminonicotinic acid. Available at: [Link]

- BOC Sciences. (n.d.).

-

NIST WebBook. (n.d.). 6-Chloronicotinic acid. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

PubMed. (1997). 2-Aminonicotinic acid. Available at: [Link]

- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Available at: [Link]

-

NIST WebBook. (n.d.). 6-Chloronicotinic acid - Mass spectrum (electron ionization). Available at: [Link]

- University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.

-

SpectraBase. (n.d.). 6-Chloronicotinic acid - Optional[FTIR] - Spectrum. Available at: [Link]

- Thomasnet. (2025). Understanding 6-Aminonicotinic Acid: Properties, Purity, and Procurement.

-

PubMed. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Available at: [Link]

-

iChemical. (n.d.). 4-Chloronicotinic acid, CAS No. 10177-29-4. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

SpectraBase. (n.d.). 6-Aminonicotinic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

GNPS Library. (2018). GNPS Library Spectrum CCMSLIB00004706719. Available at: [Link]

- AMiner. (n.d.). Analysis of Cibacron Blue F3G-A Interaction with Therapeutic Proteins by MALDI-TOF Mass Spectrometry.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. chem.washington.edu [chem.washington.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6-AMino-4-chloro-nicotinic acid(1060808-94-7) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. Visualizer loader [nmrdb.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 6-Amino-4-chloronicotinic acid

An In-depth Technical Guide to the Solubility and Stability of 6-Amino-4-chloronicotinic Acid

Introduction

6-Amino-4-chloronicotinic acid, identified by its CAS Number 1060808-94-7, is a substituted pyridine carboxylic acid.[][2] With the molecular formula C₆H₅ClN₂O₂, it presents as an off-white to white solid and serves as a key building block in organic synthesis.[2][3] Its structure, featuring a carboxylic acid, an amino group, and a chlorine atom on a pyridine ring, imparts a unique combination of chemical properties that are critical for its application in drug discovery and materials science. Understanding the solubility and stability of this molecule is paramount for researchers in designing robust synthetic routes, developing stable formulations, and ensuring reliable analytical quantification.

This guide provides a comprehensive analysis of the physicochemical properties of 6-Amino-4-chloronicotinic acid, offering both field-proven experimental protocols and an in-depth discussion of the chemical principles governing its behavior in various environments. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from structurally related compounds and established chemical theory to provide a predictive and practical framework for the research scientist.

Part 1: Solubility Profile of 6-Amino-4-chloronicotinic Acid

The solubility of an active molecule is a critical determinant of its utility, affecting everything from reaction kinetics in synthesis to bioavailability in pharmaceutical applications. The structure of 6-Amino-4-chloronicotinic acid, possessing both a basic amino group and an acidic carboxylic acid group, suggests it is an amphoteric compound. This characteristic is the primary driver of its solubility behavior, especially in aqueous systems.

Predicted Qualitative Solubility

Based on its amphoteric nature and analysis of related structures, a qualitative solubility profile can be predicted:

-

Aqueous Solubility: Expected to be low in neutral water. However, its solubility should increase significantly in both acidic and alkaline solutions due to the formation of highly soluble salts. In acidic media, the amino group is protonated, while in alkaline media, the carboxylic acid is deprotonated.[4]

-

Organic Solvent Solubility: The presence of polar functional groups suggests good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is likely to be soluble in alcohols such as methanol and ethanol, and sparingly soluble in less polar solvents like chloroform, and likely insoluble in non-polar solvents like hexanes.[5] This profile is similar to that of the related compound, 6-Chloronicotinic acid.[5]

Quantitative Solubility Data

Table 1: Quantitative Solubility of Structurally Related 6-Chloronicotinic Acid

| Solvent | Solubility (at 20°C) |

|---|---|

| Water | 2 mg/mL |

| Ethanol | Soluble |

| Methanol | Soluble |

| DMSO | Soluble |

| Chloroform | Slightly Soluble |

(Data sourced from ChemicalBook for CAS 5326-23-8)[5]

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes a robust method for determining the equilibrium solubility of 6-Amino-4-chloronicotinic acid in various solvents. The principle involves saturating a solvent with the compound and then quantifying the dissolved amount using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation:

-

Add an excess amount of 6-Amino-4-chloronicotinic acid powder to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, methanol) in a sealed glass vial. The excess solid should be clearly visible.

-

Causality: Using an excess of the solid ensures that the solution reaches equilibrium saturation.

-

-

Equilibration:

-

Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours).

-

Causality: Agitation ensures homogeneity and accelerates the dissolution process. A 24-48 hour period is typically sufficient to ensure equilibrium is reached for most compounds.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand for a short period to let undissolved solids settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) to remove all undissolved particles.

-

Causality: Filtration is a critical step. Failure to remove microscopic undissolved particles will lead to a significant overestimation of solubility.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of a pre-validated HPLC calibration curve.

-

Analyze the diluted sample by HPLC-UV. A reversed-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Self-Validation:

-

The experiment should be performed in triplicate to ensure reproducibility.

-

A calibration curve with a correlation coefficient (r²) > 0.999 must be used for quantification.

-